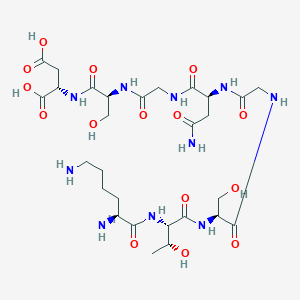

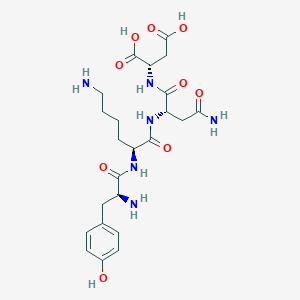

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a peptide compound composed of four amino acids: tyrosine, lysine, asparagine, and aspartic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracetic acid.

Reduction: DTT or β-mercaptoethanol.

Substitution: Carbodiimides for coupling reactions.

Major Products Formed

Oxidation: Dityrosine, quinones.

Reduction: Free thiols.

Substitution: Modified peptides with altered functional groups.

Applications De Recherche Scientifique

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mécanisme D'action

The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

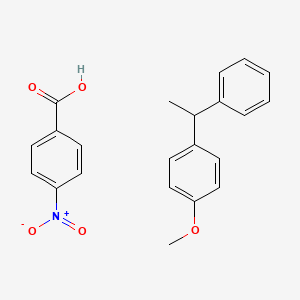

- L-Asparaginyl-L-lysyl-L-threonyl-L-aspartic acid

- L-Tyrosyl-L-aspartic acid

Comparison

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.

Propriétés

Numéro CAS |

915224-21-4 |

|---|---|

Formule moléculaire |

C23H34N6O9 |

Poids moléculaire |

538.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C23H34N6O9/c24-8-2-1-3-15(27-20(34)14(25)9-12-4-6-13(30)7-5-12)21(35)28-16(10-18(26)31)22(36)29-17(23(37)38)11-19(32)33/h4-7,14-17,30H,1-3,8-11,24-25H2,(H2,26,31)(H,27,34)(H,28,35)(H,29,36)(H,32,33)(H,37,38)/t14-,15-,16-,17-/m0/s1 |

Clé InChI |

FBFAZUUZAJYTKP-QAETUUGQSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)

![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)

![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)

![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)

![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)